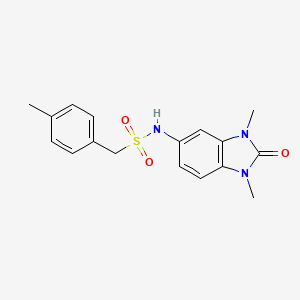![molecular formula C19H21ClN2O2S B5070982 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5070982.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPT is a synthetic compound that belongs to the class of N-phenylthioacetamides and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of CMPT is not fully understood. However, it has been suggested that CMPT exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
Studies have shown that CMPT exhibits significant biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. CMPT has also been found to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, CMPT has been found to modulate the activity of various neurotransmitters and receptors, which are involved in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of CMPT is its synthetic nature, which allows for easy modification of its chemical structure to improve its therapeutic efficacy. However, one of the limitations of CMPT is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of CMPT. One potential direction is the development of more water-soluble analogs of CMPT to improve its bioavailability. Another potential direction is the study of CMPT in combination with other drugs to improve its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of CMPT and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, CMPT is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been studied for its potential use in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of CMPT and its potential therapeutic applications.
合成法
The synthesis of CMPT involves the reaction of 4-morpholinylaniline with 4-methylphenylthioacetic acid in the presence of a chlorinating agent. The resulting compound is then purified using column chromatography to obtain pure CMPT.
科学的研究の応用
CMPT has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. CMPT has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFNVGUMWZMULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride](/img/structure/B5070901.png)
![1-(2-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5070909.png)

![4-oxo-4-[2-(phenylacetyl)hydrazino]butanoic acid](/img/structure/B5070919.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5070926.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5070931.png)
![4-[2-(4-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine](/img/structure/B5070942.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5070944.png)
![4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5070955.png)
![{2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5070970.png)

![1-(5-chloro-2-thienyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5070985.png)

![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)